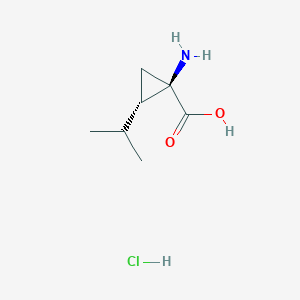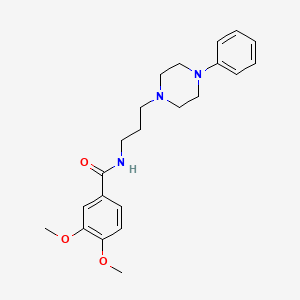![molecular formula C17H21ClN4O2S B2956303 N-[1-[(4-Chlorophenyl)methylsulfonyl]piperidin-4-yl]-N-methylpyrimidin-4-amine CAS No. 2380177-92-2](/img/structure/B2956303.png)
N-[1-[(4-Chlorophenyl)methylsulfonyl]piperidin-4-yl]-N-methylpyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-[(4-Chlorophenyl)methylsulfonyl]piperidin-4-yl]-N-methylpyrimidin-4-amine, also known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. This compound is structurally similar to delta-9-tetrahydrocannabinol (THC), the main psychoactive component of cannabis, and has been shown to interact with the same receptors in the brain and body.
Wirkmechanismus
N-[1-[(4-Chlorophenyl)methylsulfonyl]piperidin-4-yl]-N-methylpyrimidin-4-amine acts primarily by binding to and activating cannabinoid receptors in the brain and body. These receptors are part of the endocannabinoid system, which plays a key role in regulating a wide range of physiological processes, including pain sensation, mood, appetite, and immune function.
Biochemical and Physiological Effects:
N-[1-[(4-Chlorophenyl)methylsulfonyl]piperidin-4-yl]-N-methylpyrimidin-4-amine has been shown to have a number of biochemical and physiological effects, including the activation of pain-relieving pathways in the brain and the inhibition of inflammation. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, and may have potential as a treatment for conditions such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[1-[(4-Chlorophenyl)methylsulfonyl]piperidin-4-yl]-N-methylpyrimidin-4-amine for lab experiments is its high potency and selectivity for cannabinoid receptors, which allows for precise and controlled manipulation of the endocannabinoid system. However, its potential psychoactive effects and toxicity at high doses may limit its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on N-[1-[(4-Chlorophenyl)methylsulfonyl]piperidin-4-yl]-N-methylpyrimidin-4-amine, including further investigation of its potential therapeutic applications in pain management, neurodegenerative diseases, and cancer. It may also be useful as a tool for studying the endocannabinoid system and its role in various physiological processes. Additionally, further research is needed to better understand the potential side effects and toxicity of N-[1-[(4-Chlorophenyl)methylsulfonyl]piperidin-4-yl]-N-methylpyrimidin-4-amine, particularly at high doses.
Synthesemethoden
The synthesis of N-[1-[(4-Chlorophenyl)methylsulfonyl]piperidin-4-yl]-N-methylpyrimidin-4-amine involves several steps, including the reaction of piperidine with 4-chlorobenzyl chloride to form 1-(4-chlorobenzyl)piperidine, which is then reacted with methylsulfonyl chloride to produce 1-(4-chlorobenzyl)-4-methylsulfonylpiperidine. This compound is then reacted with 4-aminopyrimidine to form N-[1-[(4-Chlorophenyl)methylsulfonyl]piperidin-4-yl]-N-methylpyrimidin-4-amine.
Wissenschaftliche Forschungsanwendungen
N-[1-[(4-Chlorophenyl)methylsulfonyl]piperidin-4-yl]-N-methylpyrimidin-4-amine has been studied extensively for its potential therapeutic applications in a variety of medical conditions, including pain management, neurodegenerative diseases, and cancer. It has been shown to have potent analgesic effects in animal models of pain, and has also been investigated for its potential as an anti-inflammatory agent.
Eigenschaften
IUPAC Name |
N-[1-[(4-chlorophenyl)methylsulfonyl]piperidin-4-yl]-N-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O2S/c1-21(17-6-9-19-13-20-17)16-7-10-22(11-8-16)25(23,24)12-14-2-4-15(18)5-3-14/h2-6,9,13,16H,7-8,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUSDEPBNBYSEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)Cl)C3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2956220.png)



![N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-cyclopropyl-6-methylpyrimidine-4-carboxamide](/img/structure/B2956227.png)

![6-morpholino-N-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2956231.png)

![2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide](/img/structure/B2956234.png)

![2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-cyclopentylacetamide](/img/structure/B2956237.png)


